Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate
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Overview
Description
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are often used as scaffolds in drug design. The imidazo[1,2-a]pyridine core is found in various pharmaceutical drugs due to its ability to interact with multiple biological targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate typically involves the cycloisomerization of N-propargylpyridiniums. This reaction is promoted by sodium hydroxide under ambient, aqueous, and metal-free conditions, resulting in high yields . Another common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones, followed by reduction and derivatization .
Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often employs metal-catalyzed coupling reactions, such as those using copper, iron, gold, ruthenium, and palladium catalysts. These methods, however, face challenges related to product separation and the use of undesirable solvents .
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions typically involve the use of reducing agents to convert functional groups within the compound.
Substitution: Substitution reactions often involve the replacement of a functional group with another, facilitated by transition metal catalysis.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents or photocatalysts.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Transition metal catalysts like palladium or copper.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the imidazo[1,2-a]pyridine core .
Scientific Research Applications
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to bind to various enzymes and receptors, modulating their activity. This interaction can lead to a range of biological effects, including anti-inflammatory, antimicrobial, and neuroprotective activities .
Comparison with Similar Compounds
Zolimidine: Used for peptic ulcers.
Zolpidem: Used for insomnia and brain disorders.
Rifaximin: Used for hepatic encephalopathy.
Uniqueness: Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its hydroxymethyl group, for instance, allows for further functionalization and derivatization, making it a versatile scaffold in drug design .
Biological Activity
Ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This compound's unique structure positions it as a promising candidate in medicinal chemistry, particularly in drug development and therapeutic applications.
Chemical Structure and Properties
The compound features a bicyclic structure containing nitrogen atoms, which contributes to its biological activity. The presence of the hydroxymethyl group at the 7-position enhances its solubility and reactivity, making it suitable for various biological interactions.
This compound exhibits its biological effects through interactions with specific molecular targets. Research indicates that it may act as an antagonist of neuropeptide S receptors, which are implicated in several neurological processes. This interaction could potentially modulate pathways related to anxiety, stress response, and other neuropsychiatric conditions.
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) reported range from 0.3 to 8.5 µM for Gram-negative bacteria and 0.1 to 9.5 µM for Gram-positive bacteria .
Antitumor Activity
Research on imidazo[1,2-a]pyridine derivatives indicates promising antitumor properties. In vitro studies have shown that these compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and others. The structure-activity relationship (SAR) studies suggest that modifications to the substituents can significantly enhance antitumor efficacy .
Case Studies
- Neuroprotective Effects : A study demonstrated that certain imidazo[1,2-a]pyridine derivatives could protect neuronal cells from oxidative stress-induced damage. This suggests potential applications in treating neurodegenerative diseases .
- Anti-inflammatory Properties : Some compounds within this class have been evaluated for their ability to inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory disorders such as arthritis and autoimmune diseases .
Synthesis and Derivatives
The synthesis of this compound typically involves cyclization reactions of suitable precursors under specific catalytic conditions. Various synthetic routes have been explored to optimize yield and purity.
Synthetic Method | Description |
---|---|
Cyclization with α-bromoketones | Utilizes metal catalysts like copper or palladium for efficient formation of the imidazo ring. |
NaOH-promoted cycloisomerization | A metal-free approach yielding high purity products under mild conditions. |
Properties
IUPAC Name |
ethyl 7-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-2-16-11(15)9-6-13-4-3-8(7-14)5-10(13)12-9/h3-6,14H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JILIBEZOCNEXON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=CC(=CC2=N1)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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